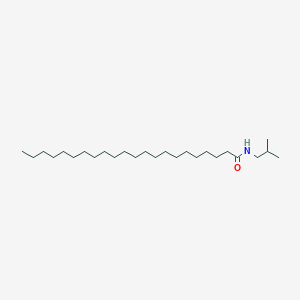
N-(2-Methylpropyl)docosanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylpropyl)docosanamide: is an organic compound belonging to the class of fatty amides. Fatty amides are carboxylic acid amide derivatives of fatty acids, formed from a fatty acid and an amine.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amidation Reaction: The primary synthetic route for N-(2-Methylpropyl)docosanamide involves the amidation of docosanoic acid with 2-methylpropylamine. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained around 60-80°C to ensure optimal reaction rates.
Industrial Production Methods:
Batch Process: In industrial settings, the batch process is commonly used, where docosanoic acid and 2-methylpropylamine are mixed in a reactor with a dehydrating agent. The mixture is heated and stirred until the reaction is complete.
Continuous Process: For large-scale production, a continuous process may be employed. This involves the continuous feeding of reactants into a reactor and the continuous removal of the product, ensuring a steady production rate.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-Methylpropyl)docosanamide can undergo oxidation reactions, particularly at the amide nitrogen, leading to the formation of N-oxides.
Reduction: The compound can be reduced to its corresponding amine and alcohol under suitable conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 2-Methylpropylamine and docosanol.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: N-(2-Methylpropyl)docosanamide can be used as a ligand in catalytic reactions, particularly in the formation of coordination complexes.
Organic Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies related to fatty acid metabolism and amide bond formation in biological systems.
Medicine:
Pharmaceuticals: It is investigated for its potential use in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
Industry:
Surfactants: this compound is used in the formulation of surfactants and emulsifiers due to its surface-active properties.
Lubricants: It is also employed in the production of lubricants and anti-wear additives.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: N-(2-Methylpropyl)docosanamide can act as an inhibitor of certain enzymes involved in fatty acid metabolism.
Membrane Interaction: Due to its long hydrophobic chain, it can integrate into lipid bilayers, affecting membrane fluidity and function.
Comparison with Similar Compounds
Docosanamide: The parent compound without the 2-methylpropyl substitution.
Erucamide: Another long-chain fatty amide with a similar structure but different chain length and unsaturation.
Uniqueness:
Structural Uniqueness: The presence of the 2-methylpropyl group in N-(2-Methylpropyl)docosanamide provides unique steric and electronic properties, differentiating it from other fatty amides.
Functional Properties: Its unique structure imparts specific functional properties, such as enhanced solubility in certain solvents and distinct interaction with biological membranes.
Properties
CAS No. |
62724-26-9 |
|---|---|
Molecular Formula |
C26H53NO |
Molecular Weight |
395.7 g/mol |
IUPAC Name |
N-(2-methylpropyl)docosanamide |
InChI |
InChI=1S/C26H53NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)27-24-25(2)3/h25H,4-24H2,1-3H3,(H,27,28) |
InChI Key |
DOZLLEQQCIBGQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















